molecular formula C13H14O3S B8326620 Ethyl 3-(6-hydroxybenzo[B]thiophen-3-YL)propanoate

Ethyl 3-(6-hydroxybenzo[B]thiophen-3-YL)propanoate

Cat. No. B8326620
M. Wt: 250.32 g/mol
InChI Key: PCNODKDAKQYVPA-UHFFFAOYSA-N
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Patent
US06872730B2

Procedure details

Concentrated sulfuric acid (20 ml) was cooled in an ice-water bath to 0° C. and added to a flask containing ethyl 5-(3-acetyloxyphenylthio)-4-oxopentanoate (920 mg, 3.4 mmol) at 0° C. The reaction was stirred at 0° C. for 15 minutes, and then poured over ice. The mixture was extracted with ethyl acetate, dried, filtered, and evaporated under vacuum to yield 700 mg (82%) of Ethyl 3-(6-hydroxybenzo[b]thiophen-3-yl)propanoate. NMR 1H DMSO-d6 δ: 9.59 (s, 1H), 7.59 (d, 1H, J=8.4 Hz), 7.25 (d, 1H, J=2.4 Hz), 7.08 (s, 1H), 6.89 (dd, 1H, J=2.4, 8.4 Hz), 4.06 (c, 2H, J=7.2 Hz), 2.99 (t, 2H, J=6.8 Hz), 2.70 (t, 2H, J=6.8 Hz), 1.16 (t, 1H, J=7.2 Hz).
Name
ethyl 5-(3-acetyloxyphenylthio)-4-oxopentanoate
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([S:11][CH2:12][C:13](=O)[CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:8]=[CH:9][CH:10]=1)(=O)C>S(=O)(=O)(O)O>[OH:4][C:5]1[CH:10]=[CH:9][C:8]2[C:13]([CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:12][S:11][C:7]=2[CH:6]=1

Inputs

Step One
Name
ethyl 5-(3-acetyloxyphenylthio)-4-oxopentanoate
Quantity
920 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C=CC1)SCC(CCC(=O)OCC)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a flask
ADDITION
Type
ADDITION
Details
poured over ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC=1C=CC2=C(SC=C2CCC(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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